PARP Trapping Potency Ranking: Veliparib is the Weakest PARP Trapper, Enabling Superior Chemotherapy Combination Tolerability
Among the five clinical PARP inhibitors, veliparib is the least potent PARP trapper, with PARP trapping potency ranked as talazoparib ≫ niraparib ≈ olaparib ≈ rucaparib ≫ veliparib [1]. Talazoparib exhibits 100- to 1,000-fold greater trapping activity than olaparib and rucaparib, which are themselves at least 5- to 10-fold more potent trappers than veliparib [2]. Veliparib is consistently described as a PARP inhibitor that 'may not PARP trap' effectively [3]. This low trapping potency is mechanistically linked to veliparib's ability to be combined with standard-of-care chemotherapy without significant dose reductions of either agent, in contrast to the hematologic toxicity observed with stronger PARP trappers [4].
| Evidence Dimension | PARP trapping potency (relative ranking) |
|---|---|
| Target Compound Data | Lowest trapping potency; ranked below olaparib, niraparib, rucaparib, and talazoparib; described as 'may not PARP trap' or 'least potent trapper' |
| Comparator Or Baseline | Talazoparib ≫ niraparib ≈ olaparib ≈ rucaparib ≫ veliparib (ranking); Talazoparib is 100- to 1,000-fold more potent than olaparib/rucaparib, which are ≥5- to 10-fold more potent than veliparib |
| Quantified Difference | >100-fold difference between talazoparib and veliparib; ≥5- to 10-fold difference between olaparib/rucaparib and veliparib |
| Conditions | PARP trapping assays (multiple independent studies summarized in reviews) |
Why This Matters
This is the defining mechanistic differentiation for veliparib: its weak trapping activity permits full-dose combination with myelosuppressive chemotherapies (e.g., carboplatin/paclitaxel), whereas stronger PARP trappers typically require dose reductions due to overlapping hematologic toxicity.
- [1] Pommier Y, et al. PARP trapping classification and ranking of clinical PARP inhibitors. AACR Molecular Cancer Therapeutics; O6.1 Classification of PARP inhibitors based on PARP trapping. View Source
- [2] Curtin NJ, Szabo C. Inhibitors of PARP: Number crunching and structure gazing. Proc Natl Acad Sci U S A. 2022;119(11):e2121979119. View Source
- [3] CUA.org PARP inhibitor comparison table. Talazoparib is a potent PARP trapper; veliparib may not PARP trap. View Source
- [4] Previs RA, Westin SN. Veliparib. In: The Ovary (Third Edition). ScienceDirect Topics; 2019. Section: 'Veliparib has been combined with standard chemotherapy without significant dose reductions.' View Source
